Product packaging for 2-Phenylglycine-d5(Cat. No.:CAS No. 358731-96-1)

2-Phenylglycine-d5

Cat. No.: B587018
CAS No.: 358731-96-1
M. Wt: 156.19 g/mol
InChI Key: ZGUNAGUHMKGQNY-RALIUCGRSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Elucidation and Analytical Methodologies

Deuterium labeling, the substitution of a hydrogen atom with its heavier isotope, is a cornerstone of modern mechanistic and analytical chemistry. chem-station.com The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom at a reactive site is replaced by deuterium. chem-station.com By measuring the KIE, researchers can gain profound insights into the transition state of a reaction, helping to distinguish between proposed mechanistic pathways.

In analytical methodologies, particularly mass spectrometry (MS), deuterium-labeled compounds are invaluable as internal standards. acs.orgnih.gov By adding a known quantity of a deuterated analog of the analyte to a sample, any variations in sample preparation or instrument response can be accurately corrected for, leading to more precise and reliable quantification. sepscience.com This isotope dilution mass spectrometry (IDMS) technique is widely employed in proteomics, metabolomics, and pharmaceutical analysis. sigmaaldrich.com Furthermore, deuterium labeling is instrumental in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra and for studying protein dynamics through hydrogen-deuterium exchange experiments. symeres.comacs.org

Overview of Phenylglycine and its Deuterated Analogues in Synthetic and Analytical Chemistry Research

Phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. chemicalbook.cominrae.fr Its derivatives have also been explored for their potential as anti-inflammatory agents. nih.gov The presence of the phenyl ring and the chiral center makes it a versatile scaffold in synthetic organic chemistry for the creation of complex molecular architectures. frontiersin.org

The deuterated analogues of phenylglycine, such as D,L-2-Phenylglycine-d5, where the five hydrogen atoms on the phenyl ring are replaced by deuterium, offer enhanced capabilities for research. scbt.com In synthetic chemistry, these labeled compounds can be used to trace the fate of the phenylglycine moiety through a reaction sequence. wikipedia.org In analytical chemistry, deuterated phenylglycine serves as an ideal internal standard for the quantification of phenylglycine and its metabolites in biological matrices. clearsynth.com The mass shift provided by the five deuterium atoms allows for clear differentiation from the unlabeled analyte in mass spectrometry, ensuring accurate measurement. scbt.com Studies have also utilized deuterated phenylglycine to investigate the mechanisms of enzymes such as D-amino acid oxidase. d-nb.info

Challenges and Opportunities in the Synthesis and Application of D,L-2-Phenylglycine-d5 in Contemporary Research

The primary challenge in the synthesis of D,L-2-Phenylglycine-d5 lies in the efficient and regioselective incorporation of deuterium atoms. acs.org While methods for deuterium labeling have advanced significantly, achieving high levels of isotopic enrichment without resorting to expensive starting materials or harsh reaction conditions remains an area of active research. chem-station.comnih.gov One common approach involves the use of deuterated benzene (B151609) as a starting material, which can then be elaborated into the desired amino acid. wikipedia.org Another strategy is the direct hydrogen-deuterium exchange on the phenylglycine molecule, though this can sometimes lead to a mixture of partially deuterated products. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B587018 2-Phenylglycine-d5 CAS No. 358731-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858303
Record name Amino[(~2~H_5_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-96-1
Record name Amino[(~2~H_5_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for D,l 2 Phenylglycine D5 and Its Chiral Constituents

Chemical Synthesis Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the phenylglycine structure can be achieved through several chemical methods, including direct exchange reactions on the phenylglycine molecule or by building the molecule from already deuterated starting materials.

Direct Deuteration Approaches to Phenylglycine

Direct H-D exchange on the aromatic ring of phenylglycine offers a straightforward route to D,L-2-Phenylglycine-d5. Palladium catalysis has been shown to be effective for this transformation. One reported method involves the use of a palladium-N-heterocyclic carbene (NHC) catalyst in deuterated trifluoroacetic acid (CF3COOD). nih.gov This system facilitates a ligand-directed ortho-selective H-D exchange on unmodified α-phenylglycine. nih.gov The palladium catalyst is crucial for activating the C-H bonds of the aromatic ring under the acidic conditions. nih.gov

Another approach to direct deuteration involves an isotope exchange method using deuterated water at elevated temperatures in a hydrochloric acid medium with K2PtCl4 as a catalyst. researchgate.net While this method has been applied to phenylglycine, the specifics of its application for producing the d5 isotopologue require careful control of reaction conditions to achieve full deuteration of the phenyl ring.

Synthesis from Deuterated Precursors

A common and often more controlled method for preparing D,L-2-Phenylglycine-d5 involves the use of deuterated starting materials. The synthesis can commence from commercially available deuterated benzene (B151609) (benzene-d6) or other deuterated aromatic compounds. For instance, the synthesis of deuterated boceprevir (B1684563) analogs utilized tert-butyl chloride-d9 to create a deuterated trimethylacetaldehyde-d9 intermediate. researchgate.net A similar principle can be applied where a deuterated benzaldehyde (B42025) (benzaldehyde-d5) serves as the precursor for the Strecker synthesis of amino acids. In this classic method, the deuterated aldehyde reacts with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to yield the desired D,L-2-Phenylglycine-d5.

The table below summarizes the key aspects of synthesis from deuterated precursors.

Table 1: Synthesis of D,L-2-Phenylglycine-d5 from Deuterated Precursors
Precursor Synthetic Route Key Reagents Reference
Benzaldehyde-d5 Strecker Synthesis NH3, NaCN
Benzene-d6 Friedel-Crafts acylation followed by multi-step synthesis Varies General Knowledge

Racemic Synthesis Routes for D,L-2-Phenylglycine-d5

The synthesis of the racemic mixture, D,L-2-Phenylglycine-d5, can be achieved through various established methods for non-deuterated phenylglycine, by simply substituting the starting materials with their deuterated counterparts. One such method involves the reaction of DL-mandelic acid-d5 or D-mandelic acid-d5 with a compound containing an active amide group, such as amidosulfuric acid, in a one-step process. google.com Another general route is the Strecker synthesis, starting from benzaldehyde-d5, as mentioned previously. This method inherently produces a racemic mixture of the α-amino acid.

Additionally, a process for preparing DL-phenylglycine esters involves the reaction of a phenylacetic acid ester with a base and an organic nitrosating agent, followed by reduction. google.com Utilizing a deuterated phenylacetic acid ester in this sequence would yield the corresponding deuterated DL-phenylglycine ester.

Biocatalytic and Chemoenzymatic Approaches for Synthesis and Resolution

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis for producing enantiomerically pure deuterated compounds. numberanalytics.com

Enzyme-Mediated Synthesis of Deuterated Phenylglycine Derivatives

Enzymes can be employed for the stereoselective synthesis of deuterated phenylglycine. For instance, D-phenylglycine aminotransferase (D-PhgAT) from Pseudomonas stutzeri ST-201 catalyzes the reversible transamination specific for D-phenylglycine. nih.gov This enzyme could potentially be used with a deuterated precursor to produce D-2-Phenylglycine-d5.

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are capable of reversible deprotonation of α-amino acids, making them suitable for α-deuteration when the reaction is conducted in D2O. nih.gov The enzyme SxtA AONS has been shown to be an effective catalyst for the α-deuteration of a range of L-amino acids and their methyl esters using D2O as the deuterium source. nih.gov While this study focused on α-deuteration, the principle could be extended to enzymes acting on phenylglycine for the synthesis of α-deuterated phenylglycine.

Nitrilases are another class of enzymes that have been used for the synthesis of phenylglycine derivatives. A nitrilase from Sphingomonas wittichii has been used in a biphasic system to produce D-phenylglycine and its derivatives from corresponding nitriles with high yields and enantiomeric excess. uniovi.es A chemoenzymatic approach combining the Strecker synthesis (using benzaldehyde-d5) with a nitrilase reaction can produce enantiomerically pure (R)- or (S)-phenylglycine.

The table below details some enzymes and their potential application in the synthesis of deuterated phenylglycine.

Table 2: Enzymes in the Synthesis of Deuterated Phenylglycine Derivatives
Enzyme Type Application Reference
D-phenylglycine aminotransferase (D-PhgAT) Aminotransferase Synthesis of D-phenylglycine nih.gov
SxtA AONS PLP-dependent enzyme α-deuteration of amino acids nih.gov
Nitrilase Hydrolase Synthesis of D-phenylglycine from nitriles uniovi.es

Dynamic Kinetic Resolution Strategies for Enantiopure Deuterated Phenylglycine

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemate completely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. mdpi.com This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

For phenylglycine derivatives, chemoenzymatic DKR has been successfully applied. This often involves a lipase (B570770) for the enantioselective acylation of the amino acid ester and a racemization catalyst. For example, the DKR of phenylglycine thioesters has been achieved using a lipase in combination with a base to facilitate racemization. researchgate.net The use of a palladium nanocatalyst for racemization in conjunction with a lipase-catalyzed kinetic resolution has also been reported for β-phenylalanine amide, a strategy that could be adapted for phenylglycine esters. uniovi.es

The DKR of azlactones derived from phenylglycine provides another route to enantiomerically enriched derivatives. mdpi.com The alcoholysis and ring-opening of these azlactones can be catalyzed by organocatalysts, yielding the desired amino acid derivatives with good enantioselectivities. mdpi.com

A nitrilase from Sphingomonas wittichii RW1 has been used for the DKR of phenylglycinonitriles, which racemize at basic pH, to produce D-phenylglycine in high yield and enantiomeric excess. uniovi.es Similarly, a chemoenzymatic one-pot synthesis combining the Strecker synthesis with a nitrilase reaction has been shown to achieve DKR for the production of (R)-phenylglycine, indicating that the (S)-phenylglycinonitrile racemizes under the alkaline reaction conditions.

The table below highlights different DKR strategies applicable to deuterated phenylglycine.

Table 3: Dynamic Kinetic Resolution Strategies for Enantiopure Deuterated Phenylglycine
Method Key Components Substrate Reference
Chemoenzymatic DKR Lipase, Base Phenylglycine thioesters researchgate.net
Chemoenzymatic DKR Nitrilase, Basic pH Phenylglycinonitriles uniovi.es
Organocatalytic DKR Amine urea (B33335) catalyst, Alcohol Phenylglycine-derived azlactones mdpi.com

Enantioselective Transformations of Deuterated Phenylglycine Precursors

The synthesis of enantiomerically pure deuterated compounds, such as the individual D- and L-enantiomers of 2-Phenylglycine-d5, is of significant interest for various applications in research and pharmaceutical development. Enantioselective transformations of deuterated precursors provide an efficient route to these chiral molecules, overcoming the limitations of classical resolution. Key strategies include dynamic kinetic resolution (DKR) of deuterated racemates and direct asymmetric deuteration, often employing organocatalysts or enzymes to achieve high stereocontrol.

One prominent approach is the dynamic kinetic resolution of racemic azlactones derived from phenylglycine. mdpi.com This method combines the racemization of the starting material with the enantioselective conversion of one enantiomer, theoretically allowing for a 100% yield of the desired chiral product. mdpi.com Organocatalysis-based DKR has proven to be a powerful strategy for producing chiral α-amino acid derivatives. mdpi.com For instance, chiral bifunctional (thio)urea and squaramide-based organocatalysts can facilitate the asymmetric alcoholysis of azlactones. mdpi.com Research has demonstrated the synthesis of various α-deuterated amino esters with good yields and high enantioselectivities (ee) through the catalytic DKR of azlactones with deuterated ethanol (B145695) (ethanol-d). mdpi.com The resulting N-protected α-deuterated amino ester products often achieve a deuterium content greater than 95%, and their optical purity can be enhanced to over 99% ee through a single recrystallization. mdpi.com

Another powerful technique involves the chemoenzymatic DKR of deuterated nitriles. uniovi.es This method utilizes nitrilase enzymes that can enantioselectively hydrolyze a nitrile to a carboxylic acid. When coupled with in-situ racemization of the starting nitrile, this process enables the high-yield synthesis of a single enantiomer of the corresponding α-amino acid. frontiersin.orgfrontiersin.org For example, a recombinant nitrilase from Sphingomonas wittichii has been used for the DKR of phenylglycinonitriles in a biphasic system to produce D-phenylglycine derivatives in high yields (60-80%) and ee (90-95%). uniovi.es This enzymatic approach can be directly applied to deuterated phenylglycinonitrile, where the slow-reacting (S)-enantiomer is racemized under alkaline conditions while the (R)-enantiomer is concurrently hydrolyzed by an (R)-specific nitrilase to yield (R)-phenylglycine. frontiersin.org This has been shown to produce (R)-phenylglycine with ee values ≥ 95% and yields up to 81%.

A more direct route involves the enantioselective α-deuteration of α-amino acid derivatives. researchgate.net A simple and efficient method has been developed for this purpose that does not require external chiral sources. researchgate.net This approach utilizes standard reagents like sodium ethoxide (NaOEt) in deuterated ethanol (EtOD) and has been shown to be highly selective, providing a mechanistic pathway for enantio-retentive deuteration. researchgate.net

The following tables summarize key findings from studies on these enantioselective transformations, which are applicable to the synthesis of the chiral constituents of D,L-2-Phenylglycine-d5.

Table 1: Organocatalytic Dynamic Kinetic Resolution (DKR) of Azlactones with Ethanol-d

SubstrateCatalystProductYieldEnantiomeric Excess (ee)Deuterium ContentReference
Phenylglycine-derived azlactoneChiral (Thio)urea/SquaramideN-protected α-deuterated phenylglycine esterUp to 88%Up to 88% (>99% after recrystallization)>95% mdpi.com
Various α-amino acid azlactonesAmine urea 4Corresponding α-amino acid esters-72-87%- mdpi.com

Table 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Phenylglycinonitrile

SubstrateBiocatalystProductYieldEnantiomeric Excess (ee)Key ConditionsReference
rac-PhenylglycinonitrilePseudomonas fluorescens EBC191 nitrilase variants expressed in E. coli(R)-PhenylglycineUp to 81%≥ 95%Alkaline pH (9.5) for in-situ racemization frontiersin.org
rac-PhenylglycinonitrileRecombinant nitrilase from Sphingomonas wittichii RW1D-Phenylglycine60-80%90-95%Biphasic medium (1-octanol/buffer) uniovi.es
N-formyl-phenylglycinonitrileCross-linked nitrilase aggregatesN-D-formyl-phenylglycine95%97%Tris-HCl buffer, 30 °C uniovi.es
rac-2-phenyl-2-amino-acetonitrilePseudomonas aeruginosa 10145D-phenylglycine100% (with inducer)> 95%Whole-cell biocatalyst, 30 min reaction scielo.br

Table 3: Enantioselective α-Deuteration of α-Amino Acid Derivatives

SubstrateReagentsProductYieldEnantiomeric Excess (ee)Key ConditionsReference
N-protected α-amino acidsNaOEt, EtODα-deuterated N-protected α-amino acidsHighHigh (Enantio-retentive)Room temperature, 16 h researchgate.net

Advanced Chiral Resolution and Enantioselective Methodologies

Chromatographic and Membrane-Based Chiral Separations

Chromatographic and membrane-based techniques represent powerful physical methods for separating the D- and L-enantiomers of phenylglycine. These methods rely on the differential interaction of the enantiomers with a chiral environment, leading to their separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers and the determination of enantiomeric excess (ee). The direct separation of phenylglycine enantiomers is achieved using chiral stationary phases (CSPs). These CSPs create a chiral environment where the transient diastereomeric complexes formed with the D- and L-enantiomers have different stabilities, resulting in different retention times.

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin, are particularly effective for the separation of underivatized amino acids, including phenylglycine. The CHIROBIOTIC T column, for example, demonstrates unique selectivity for amino acids and their derivatives. The separation mechanism involves multiple interactions (hydrogen bonding, ionic, and steric) between the analyte and the complex structure of the CSP. The choice of mobile phase, including its composition, pH, and additives, is crucial for optimizing resolution. Studies show that mass spectrometry can be effectively coupled with HPLC for the analysis and quantification of chiral separations. polyu.edu.hk

CSP TypeChiral SelectorTypical Mobile PhaseApplication
Macrocyclic Glycopeptide TeicoplaninPolar Ionic / Polar Organic (e.g., TEAA buffer/Methanol)Direct separation of underivatized D,L-Phenylglycine and its analogues.
Polysaccharide-Based Cellulose or Amylose DerivativesHexane/Isopropanol/Acids or BasesBroad applicability for various racemic compounds, often after derivatization.
Pirkle-Type (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycineNon-polar (e.g., Hexane/Ethanol)Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. polyu.edu.hk

This table summarizes common HPLC chiral stationary phases applicable for the separation of phenylglycine analogues.

Enantioselective membrane technologies offer a promising alternative for the large-scale resolution of racemic mixtures. These methods utilize chiral membranes that exhibit selective permeability to one enantiomer over the other.

One successful approach involves the creation of chiral polymer membranes through interfacial polymerization. For instance, a composite membrane prepared from vancomycin (B549263) and 1,6-diisocyanatohexane on a polysulfone support has been used for the resolution of D,L-phenylglycine, achieving an enantiomeric excess of over 70% for D-phenylglycine. mdpi.comsci-hub.se Similarly, membranes based on the macrocyclic antibiotic teicoplanin have shown high selectivity for p-hydroxyphenylglycine. sci-hub.se Another strategy employs bulk liquid membranes containing chiral carriers, such as cinchona alkaloid derivatives, which facilitate the enantioselective transport of phenylglycine across the membrane. scielo.br The efficiency of these membrane-based separations is influenced by factors like the choice of chiral selector, membrane material, and operating conditions such as pressure and feed concentration. mdpi.comjst.go.jp

Membrane TypeChiral SelectorSupport/MatrixAchieved Enantiomeric Excess (e.e.) for Phenylglycine
Polymer Composite VancomycinPolysulfone>70% (D-phenylglycine) mdpi.comsci-hub.se
Ligand Exchange L-proline-copper complexRegenerated CelluloseHigh permeability for D-phenylalanine, applicable to similar amino acids. sci-hub.se
Bulk Liquid Membrane Cinchona Alkaloid DerivativesOrganic Solvent (e.g., 1,2-dichloroethane)Demonstrated enantioselective transport for D,L-phenylglycine. scielo.br

This table presents examples of enantioselective membrane technologies used for the resolution of phenylglycine and related amino acids.

Gas chromatography (GC) is a high-resolution analytical technique that can be used for chiral separations, provided the analyte is volatile and thermally stable. Since amino acids like phenylglycine are non-volatile, a crucial prerequisite for GC analysis is their conversion into volatile derivatives. uni-muenchen.de This is typically a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. nih.gov

Common derivatization agents include N-trifluoroacetyl (TFA) for the amino group and methyl or other alkyl esters for the carboxyl group. uni-muenchen.de Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. Cyclodextrin-based CSPs are widely used for this purpose. chromatographyonline.com The various cavities and derivatizations of the cyclodextrin (B1172386) structure allow for selective interactions (inclusion complexation) with one of the derivatized enantiomers, leading to their separation. chromatographyonline.comgcms.cz The high efficiency and sensitivity of GC, especially when coupled with mass spectrometry (GC-MS), allow for the precise determination of enantiomeric ratios in a sample. uni-muenchen.de

Derivatization StepReagent ExamplePurpose
Esterification Methanolic HClConverts the non-volatile carboxylic acid group into a volatile methyl ester.
Acylation Trifluoroacetic Anhydride (TFAA)Converts the polar amino group into a less polar, more volatile N-TFA group. uni-muenchen.de
Acylation Isobutyl ChloroformateForms an N-alkoxycarbonyl derivative.

This table outlines the typical derivatization process required for the chiral GC analysis of amino acids like D,L-2-Phenylglycine-d5.

Enantioselective Membrane Technologies for D,L-2-Phenylglycine Resolution

Enzymatic Kinetic Resolution in Research Settings

Enzymatic kinetic resolution (KR) is a powerful and highly selective method for obtaining enantiopure compounds. This technique leverages the stereospecificity of enzymes, which catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the product. numberanalytics.com

Enzymes, particularly hydrolases like lipases and proteases, are renowned for their high stereospecificity in resolving racemic mixtures. numberanalytics.com In the context of phenylglycine, the resolution often involves the enantioselective hydrolysis or synthesis of an ester or amide derivative. For example, the lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) has been shown to effectively catalyze the ammonolysis of D,L-phenylglycine methyl ester, selectively converting the D-enantiomer to D-phenylglycine amide while leaving the L-ester largely unreacted. researchgate.net

The substrate scope of these enzymes often extends to a variety of amino acid derivatives. The key to the resolution is the enzyme's ability to recognize the stereochemistry at the α-carbon. The deuterium (B1214612) atoms on the phenyl ring of D,L-2-Phenylglycine-d5 are remote from this chiral center and are not expected to alter the enzyme's stereospecificity, making these enzymatic methods fully applicable. Other enzymes, such as D-aminopeptidases and L-amino acid amidases, can be used for the stereoselective hydrolysis of amino acid amides. researchgate.net

EnzymeEnzyme ClassTypical ReactionStereoselectivity for Phenylglycine Derivatives
Candida antarctica Lipase B (CAL-B) Lipase (Hydrolase)Enantioselective ammonolysis or transesterification of esters. researchgate.netPrefers D-enantiomer of phenylglycine methyl ester. researchgate.net
D-aminopeptidase (DAP) Peptidase (Hydrolase)Hydrolysis of D-amino acid amides. researchgate.netHighly selective for D-enantiomers. researchgate.net
L-amino acid amidase (LaaA) Amidase (Hydrolase)Hydrolysis of L-amino acid amides. researchgate.netHighly selective for L-enantiomers. researchgate.net
Nitrilase Nitrilase (Hydrolase)Hydrolysis of nitriles to carboxylic acids. uniovi.esCan be used to produce D-phenylglycine from the corresponding nitrile. uniovi.es

This table summarizes enzymes used in the kinetic resolution of phenylglycine derivatives, highlighting their stereospecificity.

A major limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, process optimization strategies are employed, most notably Dynamic Kinetic Resolution (DKR). DKR combines the highly selective enzymatic reaction with the in situ racemization of the slow-reacting enantiomer. numberanalytics.comacs.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiopure product, approaching a 100% yield. numberanalytics.com

Resolution StrategyKey ComponentsAdvantageExample Application for Phenylglycine
Kinetic Resolution (KR) Enzyme (e.g., Lipase)High enantioselectivity. numberanalytics.comAmmonolysis of D,L-phenylglycine methyl ester; max 50% yield. researchgate.net
Dynamic Kinetic Resolution (DKR) Enzyme + Racemization Catalyst (e.g., Pyridoxal)Theoretical yield up to 100%. researchgate.netLipase-catalyzed ammonolysis with pyridoxal-catalyzed racemization of the unconverted ester. researchgate.net
DKR with Dual-Enzyme System Stereoselective Enzyme + RacemaseFully biocatalytic system.D-aminopeptidase for resolution + α-amino-ε-caprolactam racemase for racemization of the L-amide. researchgate.net

This table compares KR and DKR strategies and their application to the resolution of phenylglycine derivatives.

Applications of D,l 2 Phenylglycine D5 in Mechanistic and Synthetic Research

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

Studies of Bond-Breaking and Bond-Forming Steps in Organic Reactions

In the study of organic reactions, D,L-2-Phenylglycine-d5 is instrumental in pinpointing the timing and nature of bond-breaking and bond-forming events. For example, in palladium-catalyzed C-H functionalization reactions, the use of substrates like deuterated phenylglycine can help determine whether C-H bond activation is the rate-limiting step. acs.org A significant DKIE would indicate that the C-D bond cleavage is kinetically important, providing evidence for a specific mechanistic pathway, such as a concerted metalation-deprotonation (CMD) mechanism. acs.org

Furthermore, in radical cascade reactions, deuterated analogues can help to confirm the proposed mechanism. For instance, the absence of a kinetic isotope effect when using a deuterated glycine (B1666218) derivative in a three-component radical cascade reaction suggests that the C-H bond cleavage is not the rate-determining step. nih.gov

Kinetic Analysis of Enzyme-Catalyzed Transformations

The application of DKIEs extends into the realm of biochemistry, where D,L-2-Phenylglycine-d5 can be used to unravel the intricacies of enzyme-catalyzed reactions. A notable example is the study of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. nih.govresearchgate.net

In a study using [α-²H]phenylglycine, a primary deuterium isotope effect of approximately 6 was observed for the substrate dehydrogenation step (k₂), indicating that the cleavage of the α-C-H bond is the rate-determining step in this part of the reaction. nih.gov The rates for the reverse reaction (k₋₂) also showed a significant isotope effect of about 4.7. nih.gov These findings, combined with solvent isotope effects, support a highly concerted process with a symmetric transition state. nih.gov The study also explored the effect of various substituents on the phenyl ring of phenylglycine, revealing a linear correlation between the reaction rate and the substituent's electronic and steric properties. nih.gov

Table 1: Kinetic Isotope Effects in the Reaction of D-amino acid oxidase with Phenylglycine

Kinetic Parameter[α-¹H]phenylglycine (s⁻¹)[α-²H]phenylglycine (s⁻¹)Deuterium Isotope Effect (kH/kD)
k₂28.84.6~6
k₋₂4.20.9~4.7
Data sourced from Pollegioni et al. (1997) nih.gov

Role as a Chiral Building Block in Advanced Organic Synthesis

Beyond its use in mechanistic studies, D,L-2-Phenylglycine-d5 is a valuable chiral building block in the synthesis of complex organic molecules. Its unique structural features, including the presence of both a carboxylic acid and an amino group, as well as the chiral center at the α-carbon, make it a versatile precursor for a variety of target compounds.

Synthesis of Complex Heterocyclic Compounds and Amino Acid Derivatives

D,L-2-Phenylglycine-d5 and its non-deuterated counterparts are key starting materials for the synthesis of a wide array of heterocyclic compounds and amino acid derivatives. For instance, N-protected phenylglycine hydrazides can be used to synthesize 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net The synthesis of conformationally restricted analogues of glutamic acid and glutamine has been achieved through the carbonylation of orthopalladated phenylglycine derivatives. csic.es

Furthermore, D-phenylglycine is a crucial component in the synthesis of certain antibiotics. inrae.fr The enzymatic synthesis of D-phenylglycine and its derivatives has been optimized using nitrilase-mediated dynamic kinetic resolution. uniovi.es This process allows for the production of these important amino acids in high yields and enantiomeric excess. uniovi.es

Table 2: Examples of Heterocyclic Compounds and Derivatives Synthesized from Phenylglycine

Starting MaterialReagents/ConditionsProduct Type
N-protected phenylglycine hydrazidesTriethyl orthoesters, glacial acetic acidN-protected 2-aminomethyl-1,3,4-oxadiazoles
Orthopalladated phenylglycinate methyl estersNucleophiles, CO atmosphere2-alkoxycarbonyl- and 2-(aminocarbonyl)phenylglycinate methyl esters
PhenylglycinonitrilesRecombinant nitrilaseD-phenylglycine and derivatives

Precursor for Non-Deuterated Chiral Compounds Through Deuterium Exchange

While D,L-2-Phenylglycine-d5 is primarily used for its isotopic label, it can also serve as a precursor for non-deuterated chiral compounds through deuterium exchange reactions. This application is less common but highlights the versatility of isotopically labeled compounds in organic synthesis. The deuterium atoms on the phenyl ring can be replaced with hydrogen atoms under specific reaction conditions, providing a route to the corresponding non-deuterated phenylglycine derivatives. This can be particularly useful when a specific enantiomer of phenylglycine is required, and the synthesis starts from a readily available deuterated precursor.

Applications in Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for achieving high-accuracy quantitative measurements. The method relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. D,L-2-Phenylglycine-d5 is ideally suited for this purpose in the analysis of its unlabeled counterpart, 2-Phenylglycine.

The primary role of D,L-2-Phenylglycine-d5 in IDMS is to serve as an internal standard (IS). glpbio.commedchemexpress.com Because its chemical and physical properties are nearly identical to the unlabeled analyte, it behaves similarly during sample extraction, derivatization, chromatography, and ionization. scispace.com However, it is easily distinguished by its mass in a mass spectrometer. This allows it to compensate for two major sources of analytical error: sample loss during preparation and variability in instrument response, often caused by matrix effects. oup.com

Matrix effects occur when other components in a complex sample, such as plasma, urine, or food extracts, interfere with the ionization of the target analyte, either suppressing or enhancing the signal. oup.com By using a stable isotope-labeled internal standard (SIL-IS) like D,L-2-Phenylglycine-d5, any signal fluctuation experienced by the analyte is mirrored by the internal standard. scispace.com The final quantification is based on the ratio of the analyte's signal to the IS signal, providing a highly accurate and precise measurement irrespective of these variations. mdpi.com

Research has consistently shown that SIL-IS significantly improves assay performance. For example, methods using deuterated standards for amino acid analysis demonstrate excellent repeatability and reproducibility, with relative standard deviations (RSD) often below 15%. mdpi.commdpi.com In one study, the use of a SIL-IS resulted in a statistically significant improvement in method precision compared to using a non-isotopic structural analogue. scispace.com This robustness is critical for the accurate determination of amino acids in diverse and complex samples, from plant tissues to biological fluids. mdpi.comnih.govresearchgate.net

Table 1: Performance Metrics of Analytical Methods Using Deuterated Internal Standards This table presents typical performance data from studies utilizing deuterated amino acids as internal standards for quantification in complex matrices, illustrating the high precision and accuracy achieved.

Parameter Matrix Type Analyte Group Typical Value/Range Reference
Inter-assay Precision (CV) Human Serum 25-OH Vitamin D3 5.1% - 5.6% nih.gov
Repeatability (RSD) Cordyceps Fungi Extract Various Amino Acids ≤5.2% nih.gov
Recovery Lentil Samples Deuterated Valine 74% - 87% mdpi.com
Linearity (R²) Aqueous Solutions Various Amino acids >0.998 nih.gov

The development of robust analytical methods for deuterated compounds like D,L-2-Phenylglycine-d5 is greatly enhanced by high-resolution mass spectrometry (HRMS). umb.edu HRMS instruments, such as Orbitrap (e.g., QExactive) or time-of-flight (TOF) analyzers, provide high mass accuracy and resolving power. mdpi.com This capability is crucial for distinguishing the isotopic standard from the unlabeled analyte and from other potential isobaric interferences—unrelated molecules that have a very similar mass. umb.eduwur.nl

For D,L-2-Phenylglycine-d5, the mass difference of approximately 5 Da is substantial. However, in complex biological or environmental samples, the chemical space is dense. HRMS ensures that the measured signal corresponds unequivocally to the intended deuterated standard by providing mass measurements with errors in the low parts-per-million (ppm) range. This high level of confidence in identification is essential for method validation and the generation of reliable quantitative data. The untargeted nature of many HRMS approaches also allows for the simultaneous quantification of multiple analytes and their corresponding deuterated standards in a single run. mdpi.com

Table 2: Theoretical Mass-to-Charge Ratios for Phenylglycine Isotopologues This table illustrates the mass difference between unlabeled phenylglycine and its d5-labeled variant, highlighting the data used in mass spectrometry for their differentiation.

Compound Chemical Formula Monoisotopic Mass (Da) [M+H]⁺ Ion (m/z)
D,L-2-Phenylglycine C₈H₉NO₂ 151.0633 152.0706
D,L-2-Phenylglycine-d5 C₈H₄D₅NO₂ 156.0946 157.1019

Use as an Internal Standard for Precise Quantification in Complex Matrices

Probing Metabolic Pathways and Biotransformations (Non-Clinical Focus)

Stable isotope tracers are indispensable tools for elucidating metabolic pathways, a field known as metabolic flux analysis (MFA). rsc.org By introducing a labeled compound into a biological system and tracking the movement of the isotope label, researchers can map the flow (or flux) of atoms through interconnected biochemical reactions. nih.govnih.gov

D,L-2-Phenylglycine-d5 is suitable for use as a tracer in studies of amino acid metabolism in model biological systems, such as microorganisms or plant cell cultures. sigmaaldrich.com When introduced into a culture medium, the labeled phenylglycine is taken up by the cells and can enter various metabolic pathways. nih.gov The five deuterium atoms on the stable phenyl ring act as a tag that can be tracked using mass spectrometry.

This approach allows researchers to answer fundamental questions about metabolism. For example, by analyzing the isotopic labeling patterns of other metabolites over time, one can determine the rate at which phenylglycine is catabolized or used as a precursor for the synthesis of other molecules. While studies often use 13C and 15N labels to trace the flow of carbon and nitrogen backbones into central metabolism (e.g., the TCA cycle), deuterium labels on aromatic rings are particularly useful for tracking the fate of the intact amino acid or its direct derivatives. nih.govosti.govfrontiersin.org These experiments provide a dynamic picture of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. osti.gov

Table 3: Conceptual Label Tracing from D,L-2-Phenylglycine-d5 in a Model System This table provides a hypothetical illustration of how the deuterium label from D,L-2-Phenylglycine-d5 might be observed in downstream metabolites, indicating specific metabolic transformations.

Analyte Potential Transformation Expected Labeled Product Metabolic Insight
D,L-2-Phenylglycine-d5 N-acetylation N-acetyl-phenylglycine-d5 Activity of N-acetyltransferase enzymes
D,L-2-Phenylglycine-d5 Decarboxylation Phenylethylamine-d5 Amino acid decarboxylase pathway activity
D,L-2-Phenylglycine-d5 Transamination Phenylpyruvate-d5 Rate of amino acid catabolism initiation
D,L-2-Phenylglycine-d5 Peptide Synthesis Incorporation into peptides Protein/peptide synthesis rate

Advanced Analytical Techniques for Deuterated Phenylglycine Research

High-Resolution Spectroscopic Characterization (Beyond Basic Identification)

High-resolution spectroscopy provides detailed molecular and structural information far exceeding simple confirmation of presence. For D,L-2-Phenylglycine-d5, these methods are crucial for understanding its surface interactions and verifying the integrity of its isotopic labeling.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption behavior of molecules on metallic surfaces. clinmedjournals.orgrsc.org By analyzing the enhanced vibrational spectra of D,L-2-Phenylglycine-d5 adsorbed on SERS-active substrates, such as silver or gold nanoparticles, researchers can deduce its orientation and binding mechanism at the molecular level. nih.gov

Studies on the non-deuterated analogue, α-phenylglycine, have shown that the molecule typically binds to a silver surface through both its carboxylate and amino groups. researchgate.netacs.org The analysis of SERS spectra, often performed in aqueous solutions including heavy water (D₂O) to distinguish certain vibrational modes, indicates that the phenyl ring orients itself nearly perpendicular to the metal surface. researchgate.netacs.org The substitution of the phenyl ring protons with deuterium (B1214612) in D,L-2-Phenylglycine-d5, as has been done with deuterated L-phenylalanine (L-Phe-d5) in peptide studies, allows for a more reliable analysis of SERS spectra by isolating the vibrational modes of the aromatic ring from other parts of the molecule. nih.gov This isotopic labeling helps in confirming the ring's interaction and orientation relative to the substrate. A significant aspect of SERS analysis is the charge transfer (CT) mechanism between the molecule and the metal, which can cause an enormous enhancement of specific vibrational bands, providing further evidence of the chemical interaction at the interface. researchgate.net

Table 1: Illustrative SERS Spectral Data for Phenylglycine Adsorption on a Silver Surface This table is a representative example based on published data for phenylglycine and similar molecules.

Raman Shift (cm⁻¹) Vibrational Mode Assignment Inferred Interaction/Orientation
~1600 ν(C=C) - Phenyl ring stretching (ν₈ₐ) Strong enhancement suggests charge transfer; ring perpendicular to surface. researchgate.net
~1420 νₛ(COO⁻) - Symmetric carboxylate stretching Indicates binding to the metal surface via the carboxylate group. researchgate.net
~1030 δ(C-H) - In-plane C-H bending
~1001 Phenyl ring breathing mode (ν₁₂) Weak relative intensity suggests a perpendicular orientation of the ring. researchgate.netacs.org
~940 ν(C-COO⁻) - Carbon-carboxylate stretching
~850 α-CH deformation
~240 ν(Ag-N) - Silver-Nitrogen stretching Direct evidence of the amino group coordinating with the silver surface.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. rsc.org Beyond simple proton and carbon NMR, advanced techniques are used to specifically probe the deuterium nuclei. Deuterium (²H) NMR spectroscopy directly confirms the positions of the deuterium labels on the phenyl ring of D,L-2-Phenylglycine-d5 and can quantify the degree of deuteration at each site. rsc.orgsfasu.edu

This technique is vital for assessing isotopic enrichment and structural integrity. rsc.org The analysis of ²H NMR spectra can provide insights into the molecular dynamics of the compound. For instance, the lineshape of a solid-state ²H NMR spectrum is highly sensitive to the rate and geometry of molecular motion. sfasu.edu By studying the spectra over a range of temperatures, researchers can determine the mobility of the deuterated phenyl ring, providing information on how tightly the molecule is bound in a particular matrix, such as a polymer or cement. sfasu.edu While proton NMR is complicated by the need for deuterated solvents, ²H NMR focuses directly on the labeled sites, providing clear, unambiguous data on the label's location and environment. rsc.org

Table 2: Application of Advanced NMR Techniques for D,L-2-Phenylglycine-d5 Analysis

NMR Technique Primary Application Information Obtained
²H NMR (Deuterium NMR) Direct detection of deuterium labels. Confirms location of deuterium on the phenyl ring; assesses site-specific isotopic purity; provides insights into molecular mobility and dynamics. sfasu.edu
¹³C NMR Analysis of the carbon skeleton. Confirms the overall carbon framework; slight shifts can indicate the presence of adjacent deuterium.
¹H NMR Analysis of remaining protons. Quantifies any residual, non-deuterated sites (isotopic impurity); confirms the absence of protons on the phenyl ring. portlandpress.com
HR-MAS NMR (High-Resolution Magic Angle Spinning) Analysis of semi-solid or gel-like samples. Provides high-resolution spectra for samples that are not pure liquids or solids, useful for studying interactions in complex matrices.

Mass spectrometry (MS) is a primary technique for determining the isotopic purity and distribution in labeled compounds with high accuracy and sensitivity. rsc.org High-resolution mass spectrometry (HR-MS), particularly when coupled with a soft ionization source like electrospray ionization (ESI), can distinguish between the different isotopologues of D,L-2-Phenylglycine-d5. nih.govresearchgate.net

Table 3: Hypothetical Isotopic Distribution Analysis of a D,L-2-Phenylglycine-d5 Sample by HR-MS This table represents a typical output for a high-purity sample.

Isotopologue Description Expected Mass (m/z) [M+H]⁺ Relative Abundance (%) Isotopic Purity Contribution
d0 Non-deuterated 152.0657 0.1 0.0%
d1 One deuterium atom 153.0720 0.2 0.0%
d2 Two deuterium atoms 154.0782 0.3 0.0%
d3 Three deuterium atoms 155.0845 0.6 0.0%
d4 Four deuterium atoms 156.0908 1.3 0.0%
d5 Fully deuterated 157.0970 97.5 97.5% (Certified Purity)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution

Chromatographic Methods for Isotopic Purity and Impurity Profiling

Chromatographic techniques are essential for separating D,L-2-Phenylglycine-d5 from any impurities, including its own enantiomers and isotopologues that are not fully deuterated.

Liquid chromatography (LC) is the cornerstone of purity analysis. For D,L-2-Phenylglycine-d5, a racemic mixture, chiral LC is necessary to separate the D- and L-enantiomers. This is typically achieved using a chiral stationary phase (CSP). researchgate.net Columns based on crown ethers or cyclofructans have proven effective for the enantioseparation of phenylglycine and its derivatives. researchgate.netnih.govnih.gov The resolution is optimized by carefully adjusting mobile phase parameters such as pH, organic modifier content, and temperature. nih.gov

Separating isotopic variants (e.g., d5 from d4) is a significantly greater challenge due to their minute differences in physicochemical properties. While complete baseline resolution is difficult, high-efficiency ultra-high performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can offer the best chance of at least partial separation, which can be invaluable when coupled with a mass spectrometer. The primary goal of LC in this context is to separate the deuterated compound from any chemically distinct impurities formed during synthesis.

Table 4: Representative Chiral LC Conditions for Phenylglycine Enantiomer Separation

Chiral Stationary Phase (CSP) Mobile Phase Key Separation Factor Reference
Crown Ether (e.g., CROWNPAK CR(+)) Aqueous perchloric acid (e.g., pH 1-2) pH, Column Temperature researchgate.net
(R)-phenylglycine and 3,5-dinitrobenzoic acid Hexane/Ethanol (B145695)/Trifluoroacetic acid Solvent Ratio phenomenex.com
Vancomycin-based Phosphate (B84403) buffer/Acetonitrile Buffer Concentration mdpi.com

Hyphenated techniques, which couple a separation method with a detection method, provide the most comprehensive analytical picture. ajrconline.orgnih.gov The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for the analysis of D,L-2-Phenylglycine-d5. chimia.ch

In this setup, the LC system first separates the target compound from synthesis by-products, degradation products, or other impurities. nih.gov The eluent from the column then enters the mass spectrometer. The MS provides a highly selective and sensitive detection method, confirming the molecular weight of the eluting peaks. By operating in MS/MS mode, the instrument can isolate a specific parent ion (e.g., the [M+H]⁺ ion of D,L-2-Phenylglycine-d5), fragment it, and analyze the resulting product ions. nih.gov This process confirms the identity of the main peak and helps in the structural elucidation of unknown impurity peaks, providing a complete profile of both chemical and isotopic purity in a single analysis. rsc.orgmdpi.com

Table 5: Typical Workflow for Comprehensive Analysis of D,L-2-Phenylglycine-d5 by LC-MS/MS

Step Technique Purpose
1. Separation Chiral Reversed-Phase UHPLC Separates D- and L-enantiomers from each other and from chemical impurities.
2. Ionization Electrospray Ionization (ESI) Gently ionizes the molecules as they elute from the LC column, creating parent ions (e.g., [M+H]⁺).
3. Full Scan MS High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) Determines the accurate mass of all eluting compounds, confirming elemental composition and isotopic distribution (d0 to d5). rsc.org
4. MS/MS Analysis Tandem Mass Spectrometry (e.g., QQQ or Q-TOF) Isolates the parent ion of interest, fragments it, and records the product ion spectrum for structural confirmation and impurity identification. nih.gov
5. Quantification Selected Reaction Monitoring (SRM) Monitors specific parent-to-product ion transitions for highly sensitive and selective quantification of the analyte and any specified impurities. nih.gov

Computational and Theoretical Investigations of D,l 2 Phenylglycine D5

Molecular Modeling and Docking Studies for Chiral Recognition Mechanisms

Molecular modeling and docking are essential computational tools for investigating how chiral molecules, such as the D- and L-enantiomers of phenylglycine, are recognized and separated. Chiral recognition is critical in pharmacology and analytical chemistry, and docking simulations can elucidate the underlying mechanisms at the atomic level.

Research into the chiral resolution of aromatic amino acids has utilized molecular docking to understand experimental outcomes. nih.gov In one such study, the glycopeptide antibiotic Vancomycin (B549263) was used as a chiral selector to separate enantiomers. nih.gov Molecular docking simulations were performed to evaluate the binding affinities and interaction modes of D- and L-phenylglycine with Vancomycin. nih.govnih.gov

The results of these simulations revealed that both enantiomers of phenylglycine had very similar binding free energies (ΔG) when interacting with the chiral selector. nih.gov This computational finding provides a strong rationale for the poor chiral resolution of phenylglycine observed in experimental chromatography using Vancomycin. nih.govnih.gov The similar binding energies suggest that both enantiomers form complexes of comparable stability with the selector, making them difficult to distinguish and separate. nih.gov The interactions governing this binding include a combination of Van der Waals forces, hydrogen bonding, and π-π stacking between the phenyl ring of the amino acid and the selector. nih.gov By clarifying the complex relationship between molecular architecture and chiral discrimination, these studies offer valuable information for designing more effective chiral separation protocols. nih.govnih.gov

Table 1: Comparative Docking Results for Phenylglycine Enantiomers with Vancomycin Selector

EnantiomerBinding Affinity (ΔG) kcal/molKey Interactions Observed in SimulationPredicted Chromatographic Resolution
D-Phenylglycine -5.7Hydrogen bonding, Van der Waals, π-π interactionsPoor
L-Phenylglycine -5.6Hydrogen bonding, Van der Waals, π-π interactionsPoor

Note: The binding affinity values are representative examples derived from typical molecular docking studies and illustrate the minimal difference between enantiomers.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict a variety of molecular properties for compounds like D,L-2-Phenylglycine-d5, offering high accuracy at a manageable computational cost.

DFT calculations have been successfully used to analyze the adsorption of phenylglycine on metal surfaces, such as Cu(110). aps.org These studies show that the interaction between the molecule and the substrate is dominated by the formation of covalent bonds. aps.org Furthermore, intermolecular hydrogen bonds are shown to play a crucial role, favoring the formation of homochiral domains on the surface. aps.org

The primary difference between D,L-2-Phenylglycine-d5 and its non-deuterated counterpart lies in the substitution of five hydrogen atoms with deuterium (B1214612) on the phenyl ring. lgcstandards.com Deuterium is a stable isotope of hydrogen with an extra neutron, making it heavier. This mass difference, while seemingly small, leads to measurable changes in molecular properties known as Isotope Effects.

The most significant impact is on the vibrational frequencies of the C-D bonds compared to C-H bonds. The heavier deuterium atom causes the C-D bond to vibrate at a lower frequency. This results in a lower zero-point energy (ZPE) and a slightly stronger bond. This strengthening of the bond can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of this bond proceed at a slower rate. Deuteration has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs by slowing down metabolism at the deuterated sites. glpbio.com

Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

PropertyC-H BondC-D BondImplication for D,L-2-Phenylglycine-d5
Reduced Mass (approx.) ~0.923 amu~1.714 amuIncreased mass on the phenyl ring.
Vibrational Frequency HigherLowerObservable shifts in IR and Raman spectra.
Zero-Point Energy (ZPE) HigherLowerIncreased bond dissociation energy.
Bond Strength WeakerStrongerSlower rate of reactions involving C-H/C-D bond cleavage on the phenyl ring (Kinetic Isotope Effect).

DFT calculations are highly effective in predicting spectroscopic properties, which can then be validated against experimental data. For D,L-2-Phenylglycine-d5, DFT can calculate the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The predicted vibrational frequencies for C-D stretches, bends, and wags would be significantly different from the C-H vibrations in standard phenylglycine, serving as a clear spectroscopic signature of deuteration.

Vibrational studies of non-deuterated α-phenylglycine on silver surfaces using Surface-Enhanced Raman Spectroscopy (SERS) have been conducted. researchgate.net Such experimental work, when combined with DFT calculations, helps to assign the observed spectral bands to specific molecular vibrations. The analysis of SERS spectra indicates that α-phenylglycine links to the metal surface through both its carboxylate and amino groups, with the aromatic ring oriented nearly perpendicular to the surface. researchgate.net

Conformational analysis using DFT helps to identify the most stable three-dimensional structures (conformers) of the molecule. For D,L-2-Phenylglycine-d5, this involves determining the preferred orientations of the carboxyl and amino groups relative to the deuterated phenyl ring. These calculations can model the molecule in isolation (gas phase) or in the presence of a solvent to predict its most likely shape in different environments.

Investigation of Isotopic Effects on Molecular Structure and Reactivity

Simulations of Reaction Pathways Involving Deuterium Labeling

The deuterium atoms in D,L-2-Phenylglycine-d5 serve as stable isotopic labels, making the compound an excellent tool for tracing molecular pathways in chemical and biological systems. The five deuterium atoms are strategically placed on the phenyl ring, a part of the molecule that is often stable in metabolic processes. lgcstandards.com

Simulations of reaction pathways can use the deuterated compound to elucidate complex mechanisms. For example, in studying the metabolism or decomposition of phenylglycine, the d5-label allows researchers to track the fate of the phenyl ring portion of the molecule unambiguously using techniques like mass spectrometry. glpbio.com Any fragment containing the phenyl ring will have a mass that is 5 Daltons heavier than its non-deuterated equivalent.

Deuterium labeling has been used to demonstrate H/D scrambling during the decomposition of other amino acids, providing insights into reaction intermediates. researchgate.net Similarly, in synthetic chemistry, such as the palladium-catalyzed C-H functionalization of α-phenylglycine, using the d5-analog could help determine whether the reaction proceeds via activation of the C-H bonds on the phenyl ring or at another position. acs.org If the reaction were to occur on the phenyl ring, the presence or absence of deuterium in the product would confirm the reaction site.

Emerging Research Directions and Future Prospects

Development of Novel Deuteration Methodologies

The synthesis of isotopically labeled compounds like D,L-2-Phenylglycine-d5 is a cornerstone of modern scientific investigation. Current research is intensely focused on developing more efficient, selective, and environmentally benign methods for deuterium (B1214612) incorporation.

Sustainable and Green Chemistry Approaches to Isotopic Labeling

The principles of green chemistry are increasingly being integrated into isotopic labeling processes to minimize environmental impact and enhance safety. musechem.com This involves reducing the use of hazardous reagents, exploring renewable resources, and minimizing waste. musechem.commdpi.com The goal is to create more sustainable and efficient methods for synthesizing deuterated compounds. musechem.com Research is moving towards the use of environmentally friendly solvents and catalysts, as well as developing processes that reduce energy consumption. mdpi.comresearchgate.net The development of such "green" methodologies is crucial for the long-term viability and environmental safety of isotopic labeling practices. musechem.com

One promising area is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. researchgate.net Enzymatic methods can offer high selectivity and efficiency under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. nih.govresearchgate.net Additionally, advancements in flow chemistry are being explored to streamline the production of labeled compounds, offering better control over reaction parameters and reducing solvent usage. researchgate.net

Applications in Chemical Biology and Advanced Materials Research

The unique properties of deuterated compounds like D,L-2-Phenylglycine-d5 make them invaluable tools in chemical biology and materials science.

Integration into Peptide and Protein Research (Non-Clinical)

The incorporation of deuterated amino acids into peptides and proteins is a powerful strategy for studying their structure, dynamics, and function. acs.orgescholarship.org Deuterium labeling can simplify complex NMR spectra, aiding in the assignment of resonances and the characterization of protein folding intermediates. nih.gov This has been demonstrated in the study of proteins like thioredoxin. nih.gov

Furthermore, site-selective deuteration can be used to probe enzyme mechanisms and track metabolic pathways. researchgate.netacs.org By replacing specific hydrogen atoms with deuterium, researchers can investigate the role of individual atoms in a biochemical reaction. This approach has been used to study the biosynthesis of various amino acids. acs.org The development of methods for incorporating deuterated amino acids into proteins, such as using amber nonsense codons, is expanding the possibilities for these types of studies. escholarship.org

Functionalization of Surfaces and Interfaces

Deuterated amino acids are also finding applications in the study and modification of surfaces and interfaces. acs.org Techniques like Sum Frequency Generation (SFG) vibrational spectroscopy can be used to probe the structure of amino acids adsorbed at solid-liquid interfaces. acs.org Studies have investigated the adsorption of various amino acids on both hydrophilic and hydrophobic surfaces, providing insights into their interfacial behavior. acs.org

For example, research has shown that at a hydrophobic deuterated polystyrene surface, many amino acids exhibit clear C-H vibrational modes, indicating a specific orientation. acs.org In contrast, at a hydrophilic SiO2 surface, these modes are not observed, suggesting a different adsorption mechanism. acs.org This ability to control and probe the behavior of amino acids at interfaces is crucial for the development of new biomaterials, sensors, and coatings. The functionalization of polypeptides with amino acid derivatives also offers a way to create materials with tunable properties, such as coacervates that can form and dissipate in response to specific stimuli. nih.gov

Interdisciplinary Research with Deuterated Amino Acids

The use of deuterated amino acids like D,L-2-Phenylglycine-d5 is fostering collaboration across diverse scientific fields. The need for specifically labeled compounds drives innovation in synthetic chemistry, while the application of these compounds provides powerful tools for biologists, physicists, and materials scientists. ill.eueuropa.eu

For instance, in the field of structural biology, neutron scattering techniques, such as Small Angle Neutron Scattering (SANS), rely heavily on deuteration to enhance contrast and provide detailed structural information about complex biological macromolecules. ill.eueuropa.eu This has led to interdisciplinary projects combining expertise in protein production, neutron scattering, and computational modeling. ill.eu

Furthermore, the development of new deuteration methods often involves a combination of organic synthesis, enzymology, and analytical chemistry. acs.orgnih.gov The insights gained from these fundamental studies have the potential to impact a wide range of applications, from the design of more effective drugs to the creation of novel materials with tailored properties. The continuous development and application of deuterated amino acids underscore the importance of interdisciplinary collaboration in advancing scientific knowledge. europa.eu

Table of Mentioned Compounds

Compound Name
D,L-2-Phenylglycine-d5
L-allo-Ile
d3-L-DOPA
Phenylalanine
Tyrosine
Tryptophan
Glycyl-l-valine
Phe-OtBu
Proline
Serine
Cysteine
Lysine
Valine
Methionine
L-Leucine
Glycine (B1666218)
L-Arginine
L-Proline
Glutamine
Alanine
L-Phenylglycine
D-Phenylglycine

High-Throughput Screening in Catalyst Discovery

High-throughput screening (HTS) has become a transformative methodology in chemistry, significantly accelerating the pace of catalyst discovery and optimization. numberanalytics.com This approach allows for the rapid and simultaneous testing of vast libraries of potential catalysts under diverse reaction conditions, moving beyond laborious, one-by-one empirical screening. numberanalytics.comnih.gov The integration of HTS with automation, miniaturization, and rapid analytical techniques has streamlined the identification of novel catalysts for a wide array of chemical transformations, including hydrogenations, oxidations, and cross-coupling reactions. numberanalytics.comtandfonline.com

While D,L-2-Phenylglycine-d5 is not directly used as a screening compound in large catalyst libraries, its role is crucial in the subsequent stages of catalyst development that follow HTS. After HTS identifies promising "hit" catalysts, detailed mechanistic studies are required to understand how these catalysts function and to guide further optimization. This is where deuterated compounds like D,L-2-Phenylglycine-d5 become indispensable.

By substituting specific hydrogen atoms with deuterium, researchers can probe the kinetic isotope effect (KIE) of a reaction. scielo.org.mx The KIE is a powerful tool for determining the rate-limiting step of a catalytic cycle and elucidating the transition state of a reaction. scielo.org.mx For instance, if a C-H bond is broken in the rate-determining step, replacing that hydrogen with deuterium will typically slow down the reaction, a phenomenon that can be precisely measured. The use of deuterated substrates in mechanistic studies provides critical insights that complement the initial findings from HTS. scielo.org.mxacs.org

The synergy between HTS and isotope labeling studies can be conceptualized in a multi-step workflow:

Primary Screening: An HTS campaign is launched to evaluate a large, diverse library of catalysts for a desired transformation (e.g., asymmetric C-H functionalization). nih.govacs.org

Hit Validation: The most active and selective catalysts ("hits") are identified and re-tested to confirm their performance.

Mechanistic Investigation: Deuterated substrates, such as D,L-2-Phenylglycine-d5, are synthesized and used with the validated "hit" catalysts. By comparing the reaction rates and product distributions of the deuterated versus non-deuterated substrates, researchers can uncover fundamental aspects of the catalytic mechanism. acs.orgbohrium.com

Rational Catalyst Optimization: The mechanistic knowledge gained from these isotope labeling studies informs the rational design of second-generation catalysts with improved activity, selectivity, and stability.

The following table illustrates the conceptual workflow where catalysts identified via HTS are further analyzed using isotope-labeled compounds like D,L-2-Phenylglycine-d5 to probe reaction mechanisms.

Table 1: Conceptual Workflow for Catalyst Development

Development StageMethodologyRole of D,L-2-Phenylglycine-d5ObjectiveOutcome
1. DiscoveryHigh-Throughput Screening (HTS)Not directly involvedIdentify active catalysts from a large libraryA list of "hit" catalysts with promising activity/selectivity numberanalytics.com
2. Mechanistic StudyKinetic Isotope Effect (KIE) ExperimentsServes as the deuterated substrateDetermine if C-H bond cleavage is rate-limitingQuantitative KIE value, insight into the reaction mechanism scielo.org.mx
3. OptimizationRational Catalyst DesignProvides mechanistic data for designImprove catalyst performance based on mechanistic understandingA refined, more efficient catalyst acs.org

Advanced Analytical Standards for Environmental and Food Science Research

In the fields of environmental and food science, there is a growing need for highly accurate and reliable methods to detect and quantify trace levels of compounds, including amino acids and their derivatives, which can be biomarkers or contaminants. sajs.co.zanih.gov Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this purpose due to its high sensitivity and selectivity. researchgate.netlgcstandards.com However, a significant challenge in LC-MS analysis is the "matrix effect," where co-eluting substances from a complex sample (like soil, water, or food extracts) can interfere with the ionization of the target analyte, leading to inaccurate quantification. lgcstandards.com

The use of stable isotope-labeled internal standards is the gold standard for overcoming these challenges. researchgate.netresearchgate.net D,L-2-Phenylglycine-d5 is an ideal internal standard for the analysis of its non-labeled counterpart, D,L-2-Phenylglycine. Because deuterated standards are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience the same matrix effects. researchgate.net

Since the mass spectrometer can distinguish between the deuterated standard (heavier) and the native analyte (lighter), the ratio of their signals can be used for precise quantification, effectively canceling out variations caused by matrix interference or sample preparation losses. lgcstandards.com This isotope dilution mass spectrometry approach is crucial for applications demanding high accuracy, such as:

Environmental Monitoring: Detecting and quantifying amino acid-based pollutants or cyanotoxins in water systems. isotope.com The use of isotope-labeled standards ensures that measurements are accurate even at very low (ng/L) concentrations. sajs.co.za

Food Science and Nutrition: Analyzing the amino acid composition of novel protein sources, such as plant-based alternatives. chempep.commdpi.com It is also vital for detecting the presence of specific amino acids or their derivatives that may indicate food processing history or contamination. mdpi.com For instance, methods have been developed for the simultaneous determination of L- and D-amino acids in complex food matrices, where the use of deuterated reagents helps eliminate bias introduced during sample hydrolysis. mdpi.com

Proteomics: In quantitative proteomics, techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) use heavy amino acids to label entire proteomes, creating an ideal internal standard for relative and absolute protein quantification. isotope.comgbiosciences.comnih.gov While D,L-2-Phenylglycine is not a canonical amino acid for SILAC, the principle of using isotope-labeled compounds as internal standards is central to the field. chempep.com

The reliability of D,L-2-Phenylglycine-d5 as an analytical standard is based on its ability to mimic the behavior of the target analyte throughout the entire analytical process, from extraction to detection. researchgate.netmedchemexpress.com

The following table summarizes the key applications and advantages of using D,L-2-Phenylglycine-d5 as an analytical standard.

Table 2: Applications of D,L-2-Phenylglycine-d5 as an Analytical Standard

Research AreaAnalytical TechniqueFunction of D,L-2-Phenylglycine-d5Key AdvantageReference
Environmental ScienceLC-MS/MSInternal StandardCorrects for matrix effects in water/soil samples, ensuring accurate quantification of pollutants. sajs.co.zaresearchgate.netisotope.com
Food ScienceLC-MS/MSInternal StandardEnables precise quantification of amino acids in complex food matrices and helps differentiate natural from synthetic components. chempep.commdpi.com
MetabolomicsMass SpectrometryTracer/Internal StandardAllows for accurate measurement of amino acid levels in biological fluids for disease diagnosis and nutritional assessment. nih.govnih.gov
Pharmaceutical AnalysisMass SpectrometryTracerUsed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs containing a phenylglycine moiety. medchemexpress.com

Q & A

Q. What are the primary applications of D,L-2-Phenylglycine-d5 in metabolic pathway studies?

D,L-2-Phenylglycine-d5 is a stable isotope-labeled amino acid derivative used to trace metabolic flux in biological systems. Its deuteration at specific positions allows for precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, researchers employ it to study enzyme-substrate interactions in phenylalanine metabolism, leveraging isotopic enrichment ratios to quantify pathway activity .

Q. How is D,L-2-Phenylglycine-d5 synthesized, and what factors influence isotopic purity?

Synthesis typically involves deuteration of L-phenylglycine using deuterated solvents (e.g., D₂O) or reagents under controlled pH and temperature. Isotopic purity (>95%) is validated via high-performance liquid chromatography (HPLC) coupled with MS. Key factors include reaction time, solvent deuteration level, and purification steps (e.g., recrystallization) to minimize protium contamination .

Q. What analytical techniques are critical for characterizing D,L-2-Phenylglycine-d5?

  • NMR Spectroscopy : Identifies deuterium incorporation patterns via ²H NMR or indirect detection through ¹H-¹³C HSQC experiments.
  • High-Resolution MS : Confirms molecular weight (156.193 g/mol) and isotopic distribution (C₈D₅H₄NO₂) .
  • HPLC with UV/Vis Detection : Assesses chemical purity and resolves enantiomeric impurities .

Advanced Research Questions

Q. How can researchers mitigate isotopic interference when using D,L-2-Phenylglycine-d5 in complex biological matrices?

Isotopic interference arises from natural abundance deuterium in lipids or proteins. To address this:

  • Use ultra-high-resolution MS (e.g., Orbitrap) to distinguish labeled analytes.
  • Apply isotope dilution analysis with internal standards (e.g., ¹³C-labeled analogs).
  • Optimize sample preparation (e.g., solid-phase extraction) to reduce matrix effects .

Q. What experimental design considerations are essential for kinetic studies using D,L-2-Phenylglycine-d5?

  • Time-Course Sampling : Collect samples at multiple time points to capture dynamic labeling patterns.
  • Dose Optimization : Ensure isotopic enrichment does not exceed 5–10% to avoid perturbing metabolic pathways.
  • Control Experiments : Include unlabeled D,L-2-Phenylglycine to differentiate isotopic effects from biological variability .

Q. How should researchers address contradictory data in enzyme mechanism studies involving D,L-2-Phenylglycine-d5?

Contradictions may arise from differences in enzyme isoforms or assay conditions. Solutions include:

  • Comparative Kinetics : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) across multiple enzyme sources.
  • Structural Validation : Use X-ray crystallography or cryo-EM to confirm binding modes of labeled vs. unlabeled substrates.
  • Reproducibility Checks : Replicate experiments under standardized buffer and temperature conditions .

Q. What are the best practices for validating the stability of D,L-2-Phenylglycine-d5 in long-term storage?

  • Storage Conditions : Keep at +5°C in airtight, desiccated vials to prevent hydrolysis or deuterium exchange.
  • Stability Testing : Periodically analyze via NMR and MS to monitor deuterium retention and chemical degradation.
  • Lot-Specific Documentation : Use certificates of analysis (CoA) to track isotopic purity over time .

Methodological Resources

  • Isotopic Purity Validation : Refer to NIST guidelines for isotopic reference materials and ensure instrument calibration using certified standards .
  • Data Reproducibility : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw MS/NMR datasets .
  • Safety Protocols : Adhere to ChemScene LLC’s handling guidelines for deuterated compounds, including fume hood use and waste disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.